Chemical structure and molecular weight of Aripiprazole Impurity 10
Chemical structure and molecular weight of Aripiprazole Impurity 10
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth analysis of Aripiprazole Impurity 10, a critical process-related impurity in the synthesis of the atypical antipsychotic drug, Aripiprazole. Understanding the chemical properties, synthesis, and analytical control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction: The Significance of Impurity Profiling in Aripiprazole Synthesis
Aripiprazole is a widely prescribed medication for the treatment of various psychiatric disorders. Its complex synthesis pathway can lead to the formation of several process-related impurities and degradation products. Regulatory bodies worldwide mandate stringent control over these impurities. Aripiprazole Impurity 10, a positional isomer of the active molecule, is of particular interest due to its structural similarity to the API, which can present challenges in its separation and analytical detection. This guide serves as a comprehensive resource for professionals involved in the development, manufacturing, and quality control of Aripiprazole.
Chemical Structure and Physicochemical Properties
Aripiprazole Impurity 10 is scientifically identified as 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one.[1] This nomenclature precisely describes its molecular architecture.
Molecular Identity
| Property | Value | Source(s) |
| IUPAC Name | 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | [2] |
| Synonyms | Aripiprazole Isomer | [2] |
| CAS Number | 203395-78-2 | [1] |
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₂ | [3][4] |
| Molecular Weight | 448.39 g/mol | [4] |
Structural Elucidation
The key structural difference between Aripiprazole and Impurity 10 lies in the point of attachment of the butoxy side chain to the quinolinone ring system. In Aripiprazole, this linkage is at the 7-position, whereas in Impurity 10, it is at the 5-position. This seemingly minor isomeric difference can have significant implications for the molecule's pharmacological and toxicological profile, as well as its behavior in analytical systems.
Caption: Structural comparison of Aripiprazole Impurity 10 and Aripiprazole.
Synthesis and Formation
Aripiprazole Impurity 10 is not a degradation product but rather a process-related impurity that can arise during the synthesis of Aripiprazole. Its formation is primarily dependent on the synthetic route employed for the preparation of the quinolinone starting material.
Plausible Synthetic Pathway
The synthesis of Aripiprazole Impurity 10 likely mirrors the synthesis of Aripiprazole itself, with the crucial difference being the use of a 5-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate instead of the 7-hydroxy isomer.
Caption: Proposed synthetic pathway for Aripiprazole Impurity 10.
Experimental Protocol: Synthesis of the Key Intermediate
A potential route to the necessary precursor, 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one, involves the following steps:
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Reaction Setup: In a suitable reaction vessel, dissolve 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione in cyclohexane.
-
Bromination: Cool the solution in an ice bath and slowly add a solution of N-bromosuccinimide in cyclohexane.
-
Reflux: After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one can be further purified by recrystallization.
Final Alkylation Step
The final step involves the alkylation of the 5-hydroxy intermediate with a suitable alkylating agent, such as 1-(4-bromobutyl)-4-(2,3-dichlorophenyl)piperazine, in the presence of a base and a suitable solvent to yield Aripiprazole Impurity 10. The reaction conditions would need to be optimized to ensure efficient conversion and minimize the formation of by-products.
Analytical Characterization and Control
Robust analytical methods are essential for the detection, identification, and quantification of Aripiprazole Impurity 10 in the API.
Spectroscopic Data
While comprehensive, publicly available spectral data for Aripiprazole Impurity 10 is limited, reference standards are available from commercial suppliers who can provide detailed certificates of analysis including HPLC, Mass Spectrometry, and ¹H NMR data.[1][2] Based on the known structure, the following spectral characteristics would be expected:
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¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons of the dichlorophenyl and quinolinone rings, the aliphatic protons of the butoxy chain and the piperazine ring, and the methylene protons of the dihydroquinolinone moiety. The chemical shifts of the aromatic protons on the quinolinone ring would be a key differentiator from Aripiprazole.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 448, corresponding to the molecular weight of the impurity.[5][6] Further fragmentation analysis (MS/MS) could be used to confirm the structure by identifying characteristic fragment ions.[5][6]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Aripiprazole and its impurities.[7]
A robust reversed-phase HPLC method can be developed and validated for the separation of Aripiprazole Impurity 10 from the API and other related substances.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer at acidic pH) |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
A gradient elution program will likely be necessary to achieve adequate separation of all impurities, given their potential range of polarities. Method development and validation should be performed in accordance with ICH guidelines.
Caption: A typical analytical workflow for the control of Aripiprazole Impurity 10.
Conclusion and Recommendations
Aripiprazole Impurity 10 is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Aripiprazole. Its structural similarity to the API necessitates the use of highly specific and validated analytical methods. This guide has provided a comprehensive overview of the chemical structure, synthesis, and analytical considerations for this impurity.
For drug development professionals, it is recommended to:
-
Source a certified reference standard for Aripiprazole Impurity 10 for analytical method development and validation.
-
Develop and validate a robust, stability-indicating HPLC method capable of separating Aripiprazole Impurity 10 from the API and other potential impurities.
-
Characterize the impurity using orthogonal analytical techniques (e.g., LC-MS, NMR) to confirm its identity.
-
Establish appropriate specifications for this impurity in the drug substance and drug product based on regulatory guidelines and safety data.
By implementing these measures, pharmaceutical manufacturers can ensure the consistent quality and safety of their Aripiprazole products.
References
-
Veeprho. (n.d.). Aripiprazole Impurity 10 | CAS 203395-78-2. Retrieved from [Link]
- Reddy, G. V., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
-
Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name : Aripiprazole Impurity 10 CAS NO. Retrieved from [Link]
- Gutta, M., Kollapudi, C., Chandrasekhar, D., Balraju, V., & Reddy, R. B. (2008). Identification, isolation, characterization and synthesis of novel impurity in antipsychotic drug: Aripiprazole. Analytical Chemistry: An Indian Journal, 7(7), 551-553.
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Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. Retrieved from [Link]
-
TLC Pharmaceutical Standards. (n.d.). Aripiprazole. Retrieved from [Link]
- David, V., Monciu, C. M., & Ionescu, C. (2014). QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. Revue Roumaine de Chimie, 59(11-12), 1027-1034.
- Li, J. F., Liu, A. X., Xia, G. X., Nian, Y. F., & Shen, J. S. (2007). [Spectroscopic studies of aripiprazole]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 27(5), 863–867.
- Gregory, K., & Organ, M. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(8), 1865–1868.
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Pharmaffiliates. (n.d.). 5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
Gregory, K., & Organ, M. G. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]
-
PubChem. (n.d.). 7-((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)(
ngcontent-ng-c2437473516="" class="ng-star-inserted">2H_8)butyl)oxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link] -
SpectraBase. (n.d.). Aripiprazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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- 4. 5-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.cn]
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